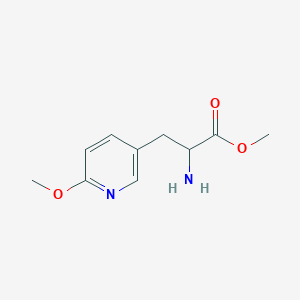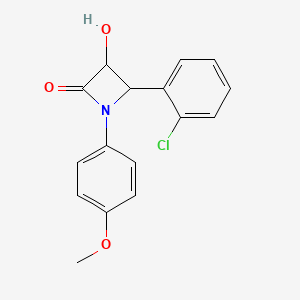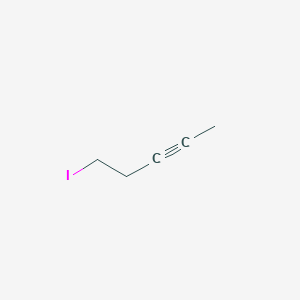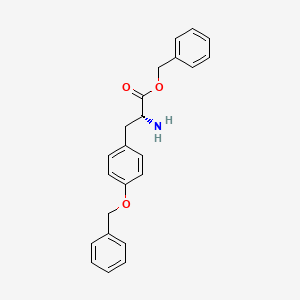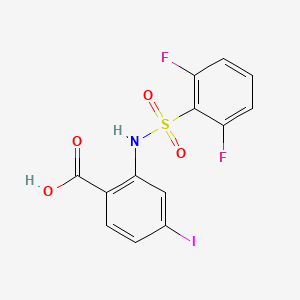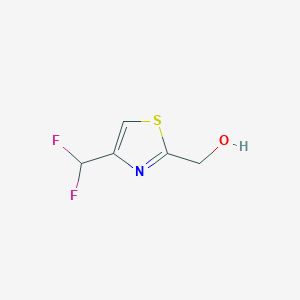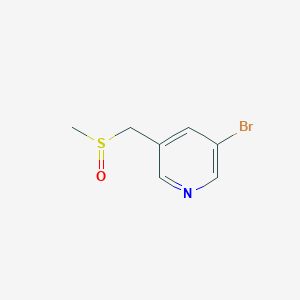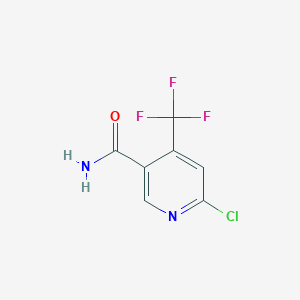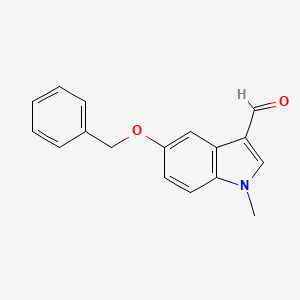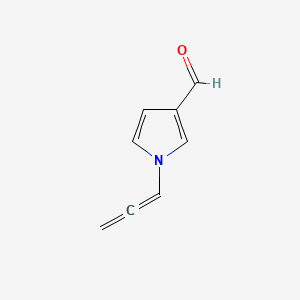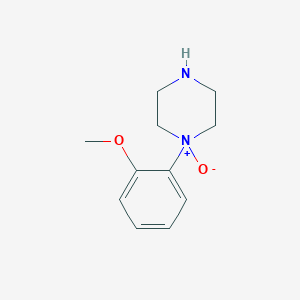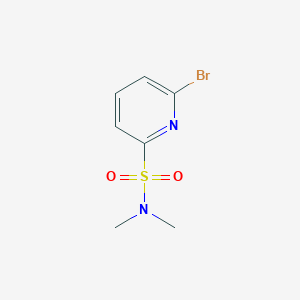
6-bromo-N,N-dimethylpyridine-2-sulfonamide
Overview
Description
“6-bromo-N,N-dimethylpyridine-2-sulfonamide” is a chemical compound with the empirical formula C7H9BrN2 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “6-bromo-N,N-dimethylpyridine-2-sulfonamide” is 201.06 . The SMILES string representation of its structure isCN(C)c1cccc(Br)n1 . Physical And Chemical Properties Analysis
“6-bromo-N,N-dimethylpyridine-2-sulfonamide” is a solid substance . It has a molecular weight of 201.06 . The compound does not have a defined flash point .Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, which means it can be harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion, it’s advised to rinse the mouth and seek medical help immediately .
properties
CAS RN |
869640-47-1 |
|---|---|
Product Name |
6-bromo-N,N-dimethylpyridine-2-sulfonamide |
Molecular Formula |
C7H9BrN2O2S |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
6-bromo-N,N-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |
InChI Key |
GNYGARMOTNFULB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

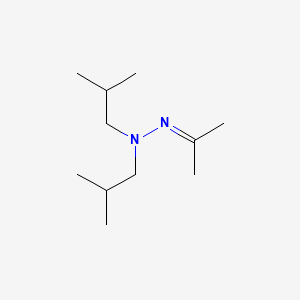
![2-[2-(4-Bromo-2-nitrophenyl)propyl]pyridine](/img/structure/B8492708.png)
